- Preparation of 5-azacytosine via the condensation of amidinourea formate and N,N-dimethylformamidedialkylacetals, Germany, , ,
Cas no 931-86-2 (5-Azacytosine)
5-Azacytosine structure
5-Azacytosine Properties
Names and Identifiers
-
- 5-Azacytosine
- 4-amino-1,3,5-triazin-2(1h)-one
- 4-amino-s-triazin-2(1h)-on
- 5-triazin-2(1h)-one,4-amino-3
- 2-Amino-4-hydroxy-1,3,5-triazine
- 2-AMINO-4-HYDROXY-S-TRIAZINE
- 4-AMINO-1,3,5-TRIAZIN-2-ONE
- 4-AMINO-1,3,5-TRIAZINE-2[1H]-ONE
- 5-Azacytidine
- AZACYTOSINE, 5-(RG)
- 2-Amino-4-hydroxy-1,3,5-triazine hydrate
- 4-amino-1,2-dihydro-1,3,5-triazin-2-one
- 4-Amino-1H-[1,3,5]triazin-2-on
- 4-amino-s-triazin-2-o
- 5-AZACYTOSINE, 1 G
- 5-AZACYTOSINE, HYDRATE
- 5-AZOCYTOSINE
- 6-amino-1,2-dihydro-1,3,5-triazin-2
- AZACYTOSINE
- 2-Hydroxy-4-aminotriazine
- 4-Amino-1,3,5-triazin-2-ol
- 4-Amino-2-hydroxy-1,3,5-triazine
- NSC 51100
- NSC 54006
- 1,3,5-Triazin-2(1H)-one, 4-amino-
- 6-amino-1H-1,3,5-triazin-2-one
- 6-Amino-1,3,5-triazin-2(1H)-one
- s-Triazin-2(1H)-one, 4-amino-
- s-Triazin-2-ol, 4-amino-
- 6-amino-1,2-dihydro-1,3,5-triazin-2-one
- 4-amino-s-triazin-2(1H)-one
- MFEFTTYGMZOIKO-UHFFFAOYSA-N
- 5-aza cytosine
- 1,3,5-Triazin-2(1H)-one, 4-amino- (9CI)
- 6-Amino-1,3,5-triazin-2(1H)-one (ACI)
- s-Triazin-2(1H)-one, 4-amino- (8CI)
- s-Triazin-2-ol, 4-amino- (7CI)
- NSC-51100
- 5-Azacytosine (4-Amino-1,3,5-triazin-2(1H)-one)
- DTXCID00161766
- AKOS015854832
- MFCD00149402
- A-9450
- 1118000-83-1
- AKOS002658026
- BCP22914
- 931-86-2
- SY030603
- A51119
- MFCD00051007
- AKOS015919837
- EINECS 213-242-9
- NSC51100
- DB-006956
- AS-10943
- 4040-10-2
- C5UW4MS7VR
- UNII-C5UW4MS7VR
- DTXSID80239275
- Q27139948
- 5-Azacytosine-15N4
- 1216950-61-6
- NSC-54006
- 4-Methoxy Phencyclidine-d4 Hydrochloride
- Z1962222528
- NS00039530
- SCHEMBL21169645
- EN300-136571
- 5AZ
- MFCD00006033
- 4-amino-1H-1,3,5-triazin-2-one
- SCHEMBL13863
- NSC54006
- CHEBI:72474
- AC-12915
- CS-0008471
- 2-Amino-4-hydroxy-sym-triazine
- BDBM50389508
- CHEMBL1230389
- 4-amino-5H-1,3,5-triazin-2-one
- 5-Aza-Cytosine
- 4-Amino-1,3,5-triazin-2(1H)-one #
- +Expand
-
- MFCD00006033
- MFEFTTYGMZOIKO-UHFFFAOYSA-N
- 1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
- O=C1NC(N)=NC=N1
- 116378
Computed Properties
- 112.038511g/mol
- 0
- -1.2
- 2
- 1
- 0
- 112.038511g/mol
- 112.038511g/mol
- 79.8Ų
- 8
- 170
- 0
- 0
- 0
- 0
- 0
- 1
- 9
- 0
Experimental Properties
- -0.67170
- 84.66000
- 1.8010 (estimate)
- 209.98°C (rough estimate)
- >300 °C (lit.)
- 258.1 °C
- Colorless crystals. At pH 1, the maximum absorption wavelength is 248nm, and the molar absorptivity is 6310
- Soluble in water.
- 1.86
5-Azacytosine Security Information
- GHS07
- XZ2854300
- 3
- S22-S24/25
- R20/21/22
- Xn
- NONH for all modes of transport
- H302
-
P264,P270,P301
P312,P330,P501A - Keep in dark place,Inert atmosphere,2-8°C
- 20/21/22-36/37/38
- Warning
5-Azacytosine Customs Data
- 2933990090
-
China Customs Code:
2933699090Overview:
2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
5-Azacytosine Price
5-Azacytosine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt → 45 °C; 4 h, 45 °C; 45 °C → rt
1.2 Reagents: Formic acid Solvents: Water
1.2 Reagents: Formic acid Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol , Dimethylformamide , Dimethylacetamide ; 4 h, 40 - 50 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic DrugOrganic Process Research & Development, 2013, 17(2), 303-306,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ; rt → 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Reference
- Synthetic method of 5-azacytosine from dicyandiamide and formic acid by high-pressure reaction in presence of p-toluenesulfonic acid as catalyst, China, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Iron , Hydrochloric acid
Reference
- Capecitabine medicinal precursor compound, preparation method and medical use, China, , ,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 rt → 60 °C; 4 - 5 h, < 60 °C; 4 h, 50 - 60 °C; 60 °C → 120 °C; 1.5 h, 110 - 120 °C
1.2 Reagents: Acetic anhydride ; 100 - 110 °C; 45 min, 100 - 110 °C; 100 - 110 °C; 110 °C → reflux; 2 h, reflux; reflux → 70 °C
1.3 Reagents: Ethanol
1.2 Reagents: Acetic anhydride ; 100 - 110 °C; 45 min, 100 - 110 °C; 100 - 110 °C; 110 °C → reflux; 2 h, reflux; reflux → 70 °C
1.3 Reagents: Ethanol
Reference
- Preparation method of 5-azacytosine, China, , ,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Formic acid ; 28 °C; 28 °C → 76 °C; 76 °C → 110 °C; 10 - 15 min, 110 °C; 110 °C → 40 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 25 - 30 °C; 5 min
1.3 28 °C; 28 °C → 50 °C; 4 h, 45 - 50 °C; 50 °C → 35 °C
1.4 Reagents: Formic acid ; pH 6 - 7
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 25 - 30 °C; 5 min
1.3 28 °C; 28 °C → 50 °C; 4 h, 45 - 50 °C; 50 °C → 35 °C
1.4 Reagents: Formic acid ; pH 6 - 7
Reference
- Azacytidine process and polymorphs, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
Reference
- A new process for deprotection of acetyl and benzoyl groups in synthesis of azacitidineAsian Journal of Chemistry, 2018, 30(7), 1521-1524,
Synthetic Circuit 19
Reaction Conditions
Reference
- Method for preparing, separating and purifying decitabine, China, , ,
Synthetic Circuit 20
Reaction Conditions
Reference
- Method for preparing decitabine from 2-deoxy-D-ribose, China, , ,
5-Azacytosine Raw materials
5-Azacytosine Preparation Products
5-Azacytosine Suppliers
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5-Azacytosine Related Literature
-
Vandana Gaded,Ruchi Anand RSC Adv. 2018 8 23567
-
Felix Plasser,Sandra Gómez,Maximilian F. S. J. Menger,Sebastian Mai,Leticia González Phys. Chem. Chem. Phys. 2019 21 57
-
Xue-Ping Chang,Geng Zhao,Teng-Shuo Zhang,Bin-Bin Xie Phys. Chem. Chem. Phys. 2023 25 7669
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Bo Li,Chiyao Bai,Shuang Zhang,Xiaosheng Zhao,Yang Li,Lei Wang,Kuan Ding,Xi Shu,Shoujian Li,Lijian Ma J. Mater. Chem. A 2015 3 23788
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5. Phytostilbenes as agrochemicals: biosynthesis, bioactivity, metabolic engineering and biotechnologyPhilippe Jeandet,Alessandro Vannozzi,Eduardo Sobarzo-Sánchez,Md. Sahab Uddin,Roque Bru,Ascension Martínez-Márquez,Christophe Clément,Sylvain Cordelier,Azadeh Manayi,Seyed Fazel Nabavi,Mahsa Rasekhian,Gaber El-Saber Batiha,Haroon Khan,Iwona Morkunas,Tarun Belwal,Jingjie Jiang,Mattheos Koffas,Seyed Mohammad Nabavi Nat. Prod. Rep. 2021 38 1282
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Antonio Carlos Borin,Sebastian Mai,Philipp Marquetand,Leticia González Phys. Chem. Chem. Phys. 2017 19 5888
-
Ana I. Benítez-Mateos,Calvin Klein,David Roura Padrosa,Francesca Paradisi Catal. Sci. Technol. 2022 12 6231
-
Zhibin Zhang,Zhimin Dong,Ying Dai,Saijin Xiao,Xiaohong Cao,Yunhai Liu,Weihua Guo,Mingbiao Luo,Zhanggao Le RSC Adv. 2016 6 102462
-
Xue-Ping Chang,Lingyun Zheng,Li Yu,Teng-Shuo Zhang,Bin-Bin Xie Phys. Chem. Chem. Phys. 2022 24 27793
-
Samuel Boldissar,Mattanjah S. de Vries Phys. Chem. Chem. Phys. 2018 20 9701
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:931-86-2)5-Azacytosine
99.9%
200kg
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Amadis Chemical Company Limited
(CAS:931-86-2)5-Azacytosine
99%/99%
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181.0/361.0